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Compound of Interest

Compound Name: 4-Chloromethyl-1H-quinolin-2-one

Cat. No.: B7951884 Get Quote

Executive Summary
4-Chloromethyl-1H-quinolin-2-one (CAS: 4876-17-9), also known as 4-chloromethyl-2-

hydroxyquinoline, is a critical heterocyclic building block in medicinal chemistry.[1] It serves as

a pivotal intermediate in the synthesis of gastroprotective agents such as Rebamipide and

various quinolinone-based antibiotics.[2]

This guide provides a rigorous technical analysis of its structural elucidation, synthesizing data

from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

spectroscopy. It addresses the compound's tautomeric equilibrium, synthetic origin, and

specific fragmentation pathways to ensure accurate identification and quality control in drug

development workflows.

Chemical Identity & Synthetic Origin
Understanding the synthetic origin is essential for anticipating impurity profiles and structural

nuances.[2] The industrial preparation typically involves a Pechmann condensation or a

modified Knorr synthesis.[2]

Synthetic Pathway
The synthesis proceeds via the condensation of aniline with ethyl 4-chloroacetoacetate.[2] This

reaction forms an intermediate anilide, which undergoes intramolecular cyclization mediated by

a dehydrating agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid.[2]
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Figure 1: Synthetic pathway for 4-Chloromethyl-1H-quinolin-2-one.[1]

Tautomerism: Lactam vs. Lactim
A critical structural feature of 2-quinolinones is the tautomeric equilibrium between the lactam

(2-one) and lactim (2-hydroxy) forms.[1][3]

Solid State & Polar Solvents: The lactam form (2-one) is thermodynamically favored due to

the stability of the amide resonance and intermolecular hydrogen bonding (dimer formation).

Spectroscopic Evidence:

IR: Presence of a strong carbonyl stretch (

) confirms the lactam structure.[2]

NMR: The presence of an N-H proton signal and the chemical shift of C-2 (~162 ppm) are

characteristic of the carbonyl form.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural verification.[2] The data below reflects the compound

dissolved in DMSO-d

, the standard solvent due to the compound's poor solubility in non-polar media.

H NMR Analysis (400 MHz, DMSO-d
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Position
Shift (

, ppm)
Multiplicity Integral

Assignment
Logic

NH 11.80 Singlet (br) 1H

Exchangeable

amide proton;

broad due to

quadrupole

broadening and

H-bonding.[1]

H-8 7.90 Doublet 1H

Deshielded by

the adjacent

nitrogen lone

pair/anisotropy.

[1][2]

H-5 7.65 Doublet 1H

Deshielded by

the peri-

interaction with

the C-4

substituent.[1]

H-7 7.55 Triplet (td) 1H

Aromatic

coupling;

standard

quinolone

pattern.[1][2]

H-6 7.25 Triplet (td) 1H

Aromatic

coupling;

typically the most

shielded

aromatic proton.

[1][2]

H-3 6.60 Singlet 1H Characteristic

vinylic proton of

the quinolone
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ring.[2] Key

diagnostic peak.

CH

Cl
4.95 Singlet 2H

Methylene

protons

deshielded by

both the Cl atom

and the aromatic

ring current.[2]

C NMR Analysis (100 MHz, DMSO-d

)
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Carbon
Shift (

, ppm)
Assignment

C-2 162.5

Carbonyl (

).[1] High shift confirms lactam

tautomer.

C-4 145.0
Quaternary carbon bearing the

chloromethyl group.[2]

C-8a 139.5
Bridgehead carbon (next to N).

[2]

C-7 131.0 Aromatic CH.

C-5 126.5 Aromatic CH.

C-6 122.5 Aromatic CH.

C-3 119.0
Vinylic CH (

to carbonyl).[1][2]

C-8 116.0 Aromatic CH (next to N).[2]

C-4a 115.5 Bridgehead carbon.[1][2]

CH

Cl
41.5 Chloromethyl carbon.[2]

Mass Spectrometry (MS)
The mass spectrum provides confirmation of the molecular weight and the presence of chlorine

via its isotopic signature.[2]

Molecular Ion (

): m/z 193 (100%) and 195 (33%).[2] The 3:1 intensity ratio is diagnostic for a single Chlorine
atom (

Cl/
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Cl).[2]

Fragmentation Pathway:

Loss of Cl:

(m/z 158).[2] Formation of the stable methylene-quinolinone cation.[1][2]

Loss of CO: The quinolone ring typically ejects carbon monoxide (28 Da) after initial

fragmentation.[2]

Molecular Ion (M+)
m/z 193/195

[M - Cl]+
m/z 158

- Cl• (35/37)

[M - Cl - CO]+
m/z 130

- CO (28)

Click to download full resolution via product page

Figure 2: Proposed MS fragmentation pathway for 4-Chloromethyl-1H-quinolin-2-one.

Infrared Spectroscopy (IR)
3200–2800 cm

: Broad absorption band corresponding to

stretching (H-bonded).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloroquinoline
https://cymitquimica.com/cas/4876-10-2/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloroquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloroquinoline
https://www.benchchem.com/product/b7951884?utm_src=pdf-body-img
https://www.benchchem.com/product/b7951884?utm_src=pdf-body
https://cymitquimica.com/cas/4876-10-2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7951884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1660–1680 cm

: Strong, sharp band for the Amide I (

) stretch. This distinguishes the quinolone (lactam) from the quinoline (lactim) ether
derivatives.[2]

1600 cm

: Aromatic

skeletal vibrations.[1][2]

700–750 cm

:

stretching vibration.[1][4]

Experimental Protocols
Sample Preparation for NMR

Solvent Selection: Use DMSO-d

(99.9% D).[2] Chloroform-d (CDCl

) is generally unsuitable due to poor solubility of the polar lactam.[1]

Concentration: Dissolve 10–15 mg of the solid sample in 0.6 mL of solvent.

Filtration: If the solution is cloudy (common if inorganic salts from synthesis remain), filter

through a small plug of glass wool directly into the NMR tube.[2]

Reference: Calibrate shifts to the residual DMSO pentet at 2.50 ppm (

H) and 39.5 ppm (

C).

Quality Control Parameters
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Melting Point: The compound is a high-melting solid.[1][2]

Reference Range (Bromo-analog): 255–258°C.[2][5]

Expected Range (Chloro-analog):>240°C (decomposition often observed).[2]

Purity Check: In

H NMR, check for the absence of:

Aniline: Multiplets at 6.5–7.2 ppm.[2]

Ethyl 4-chloroacetoacetate: Ethyl group signals (quartet ~4.2 ppm, triplet ~1.2 ppm).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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